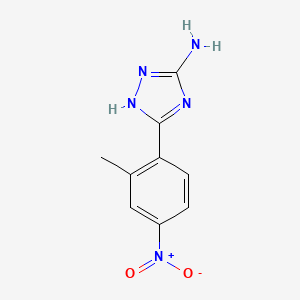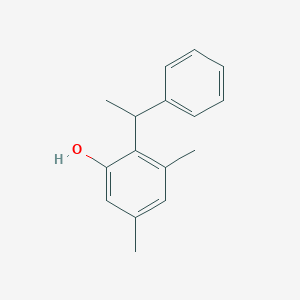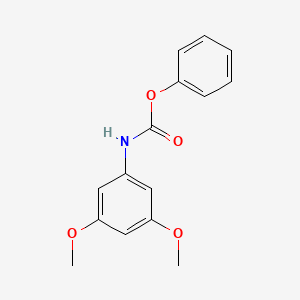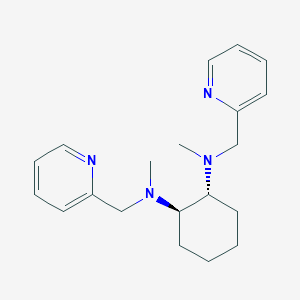![molecular formula C6H3BrN2O B13660417 3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
3-Bromoisoxazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoisoxazolo[4,5-b]pyridine is a heterocyclic compound that features a bromine atom attached to the third position of an isoxazolo[4,5-b]pyridine ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the use of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group, which undergoes cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Bromoisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) in dimethylformamide (DMF) are commonly used for substitution reactions.
Cyclization: Cyclization reactions often require specific catalysts and solvents to facilitate the formation of the desired ring structures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazolo[4,5-b]pyridine derivatives, while cyclization reactions can produce polycyclic heteroarenes .
科学的研究の応用
3-Bromoisoxazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Bromoisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Inhibition of Cytochrome P450 CYP17: The compound inhibits the activity of cytochrome P450 CYP17, thereby affecting the biosynthesis of steroid hormones.
Anticancer Activity: The compound’s anticancer properties are attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
類似化合物との比較
3-Bromoisoxazolo[4,5-b]pyridine can be compared with other similar heterocyclic compounds, such as:
Isoxazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused heterocyclic ring system and have been studied for their diverse biological activities.
Uniqueness: The presence of the bromine atom at the third position of the isoxazolo[4,5-b]pyridine ring imparts unique reactivity and potential for further functionalization, distinguishing it from other related compounds .
特性
分子式 |
C6H3BrN2O |
|---|---|
分子量 |
199.00 g/mol |
IUPAC名 |
3-bromo-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
InChIキー |
SYXDHDGHNUKXMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=NO2)Br)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)

![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)
![5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660363.png)
![(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B13660367.png)
![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)




![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
